2-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
Description
This compound features a benzamide core linked to a 1,2,4-thiadiazole ring, which is further substituted with a 5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole moiety. The thiadiazole and triazole rings contribute to π-π stacking and hydrogen-bonding interactions, common in pharmacologically active scaffolds.
Properties
IUPAC Name |
2-methyl-N-[3-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-12-7-6-9-15(11-12)26-14(3)17(23-25-26)18-21-20(28-24-18)22-19(27)16-10-5-4-8-13(16)2/h4-11H,1-3H3,(H,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKMHYSIEDWUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide (CAS Number: 932300-15-7) is a synthetic derivative that incorporates a triazole and thiadiazole moiety, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is . The structure features a benzamide core substituted with a triazole and a thiadiazole ring, which are pivotal in enhancing its biological activity.
Pharmacological Properties
Research indicates that compounds containing thiadiazole and triazole rings exhibit a wide range of biological activities such as:
- Antimicrobial Activity : Thiadiazoles have been documented to possess significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines. For instance, triazole derivatives have been reported to induce apoptosis in cancer cells through various pathways .
- Anti-inflammatory Effects : Some studies suggest that these compounds may also exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases .
The biological activities of 2-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazole derivatives act as inhibitors of enzymes involved in cell proliferation and survival. For example, they can inhibit topoisomerases or kinases that are crucial for cancer cell growth.
- Interaction with Cellular Targets : The compound may interact with specific receptors or proteins in microbial cells or human cancer cells, disrupting their function and leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- A study by Kumar et al. (2010) demonstrated that thiadiazole derivatives exhibited potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 50 μg/mL against various bacterial strains .
- Research conducted on triazole derivatives indicated significant anticancer activity against breast cancer cell lines with IC50 values as low as 0.23 μM .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Thiadiazole A | Antibacterial | Staphylococcus aureus | MIC = 25 μg/mL |
| Triazole B | Anticancer | MCF-7 Breast Cancer Cells | IC50 = 0.23 μM |
| Thiadiazole C | Anti-inflammatory | Human Fibroblasts | Not specified |
| Triazole D | Antifungal | Candida albicans | MIC = 15 μg/mL |
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Recent studies have indicated that compounds containing the 1,2,4-triazole framework exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown cytotoxic effects on various cancer cell lines, including HT29 and HCT-116. The mechanism often involves the induction of apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest .
- A specific derivative with a similar structure demonstrated an IC50 value below 100 μM against human cancer cell lines, indicating strong potential for further development as an anticancer agent .
- Antimicrobial Properties
- Enzyme Inhibition
Agricultural Applications
- Pesticide Development
- The structural characteristics of compounds like 2-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can be leveraged to design new pesticides. The triazole and thiadiazole moieties are known for their efficacy against agricultural pests and diseases .
- Research into similar compounds has shown promising results in controlling plant pathogens and pests, suggesting that this compound could be explored for pesticide formulation.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and structure-activity relationships is crucial for optimizing the efficacy of this compound:
- The synthesis typically involves multi-step reactions starting from readily available precursors. The introduction of the thiadiazole and triazole rings can be achieved through cyclization reactions involving appropriate reagents under controlled conditions.
- Variations in substituents on the benzamide core significantly affect biological activity. For example, modifications at the 5-position of the triazole ring have been shown to enhance anticancer activity by altering interaction with biological targets .
Case Study 1: Anticancer Activity
A study investigating various triazole derivatives found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The study highlighted that specific structural features contributed to increased apoptosis rates in treated cells .
Case Study 2: Antimicrobial Efficacy
Research on a series of thiadiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aromatic rings was correlated with increased antibacterial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogues:
- 4-chloro-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide (G193-0089) Difference: Chloro substituent on benzamide vs. methyl in the target compound; methylsulfanyl group on the triazole-attached phenyl ring.
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Difference : Thiazole ring replaces thiadiazole; fluorinated benzamide.
- Impact : Thiazole’s smaller ring size may reduce steric hindrance, while fluorine atoms improve membrane permeability.
- N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides Difference: Nitro group and methoxybenzo[d]thiazole substituent.
Common Features:
Yield Comparison :
*Estimated based on analogous reactions.
Physicochemical Properties
Melting Points and Spectral Data:
*Predicted based on methyl-substituted analogs.
Key Observations :
- Methyl groups (2.4–2.5 ppm in $ ^1 $H-NMR) deshield adjacent protons due to electron-donating effects.
- Higher melting points in thiadiazole-containing compounds (e.g., 8a at 290°C) suggest strong crystal packing via hydrogen bonds and π-stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
